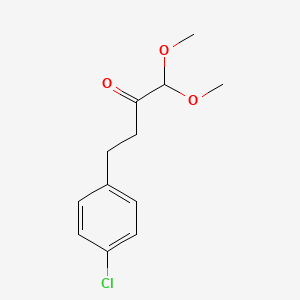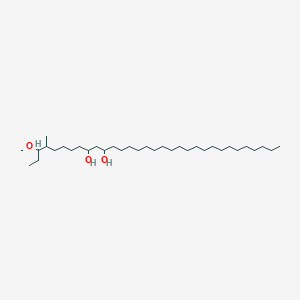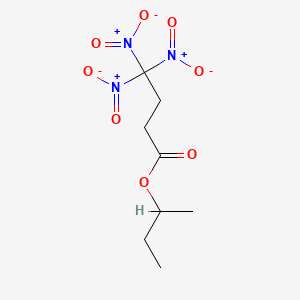
4,4,4-Trinitrobutyric acid sec-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,4-Trinitrobutyric acid sec-butyl ester is an organic compound characterized by the presence of three nitro groups attached to the butyric acid backbone, with a sec-butyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trinitrobutyric acid sec-butyl ester typically involves the nitration of butyric acid derivatives followed by esterification. One common method involves the nitration of butyric acid using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The resultant trinitrobutyric acid is then esterified with sec-butyl alcohol in the presence of an acid catalyst to yield the desired ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. Flow microreactor systems have been employed to enhance the efficiency and sustainability of the esterification process .
Analyse Des Réactions Chimiques
Types of Reactions
4,4,4-Trinitrobutyric acid sec-butyl ester undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or further nitrated products.
Reduction: Formation of amines.
Substitution: Formation of substituted esters or amides.
Applications De Recherche Scientifique
4,4,4-Trinitrobutyric acid sec-butyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4,4,4-Trinitrobutyric acid sec-butyl ester involves its interaction with molecular targets through its nitro and ester functional groups. The nitro groups can participate in redox reactions, while the ester group can undergo hydrolysis or substitution reactions. These interactions can modulate various biochemical pathways and molecular targets, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Butyric acid, 4,4,4-trinitro-, ethyl ester: Similar structure with an ethyl ester group instead of a sec-butyl ester.
Tertiary butyl esters: Compounds with a tert-butoxycarbonyl group, used in similar synthetic applications.
Propriétés
Numéro CAS |
13012-99-2 |
|---|---|
Formule moléculaire |
C8H13N3O8 |
Poids moléculaire |
279.20 g/mol |
Nom IUPAC |
butan-2-yl 4,4,4-trinitrobutanoate |
InChI |
InChI=1S/C8H13N3O8/c1-3-6(2)19-7(12)4-5-8(9(13)14,10(15)16)11(17)18/h6H,3-5H2,1-2H3 |
Clé InChI |
SAQOAZNTNYHGLK-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)OC(=O)CCC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


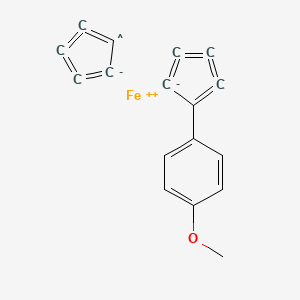
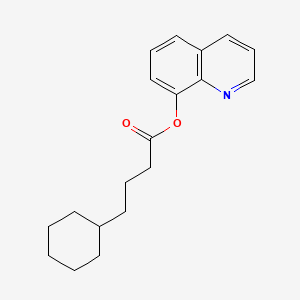
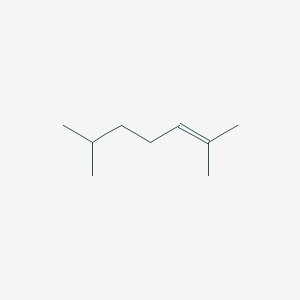
![n-[2-(2-Undecyl-4,5-dihydro-1h-imidazol-1-yl)ethyl]butan-1-amine](/img/structure/B14727895.png)
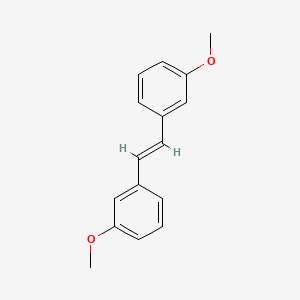
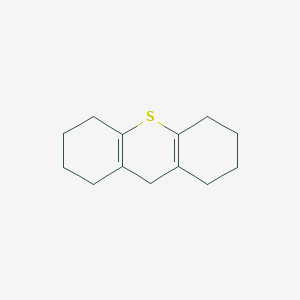
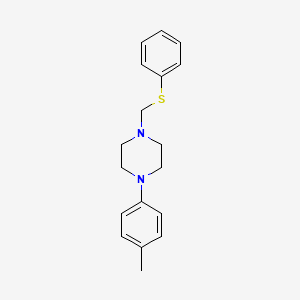
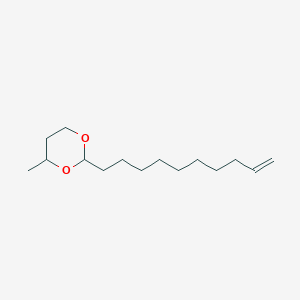
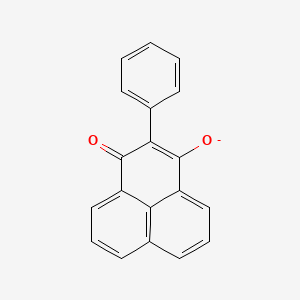
![(4-{[(Carbamoylsulfanyl)acetyl]amino}phenyl)acetic acid](/img/structure/B14727925.png)
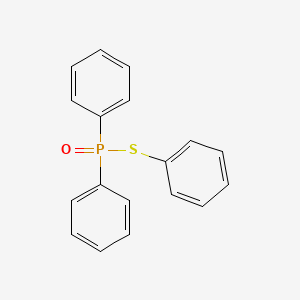
![(2S)-2-amino-5-[[(2R)-3-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyldisulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B14727936.png)
